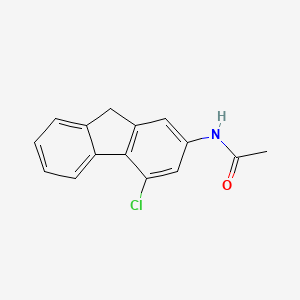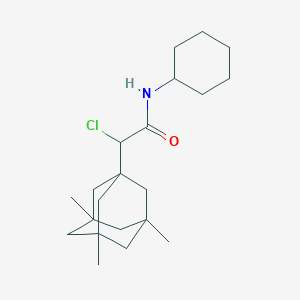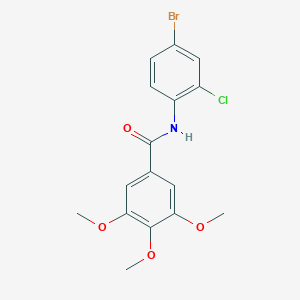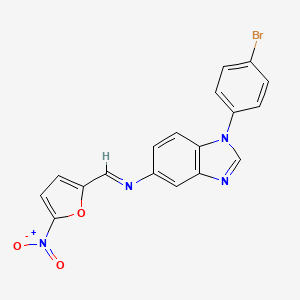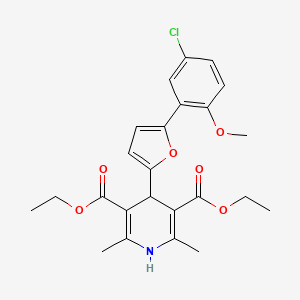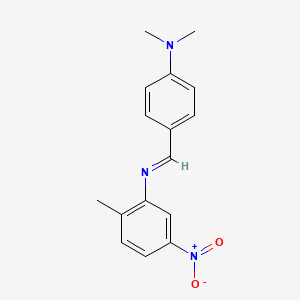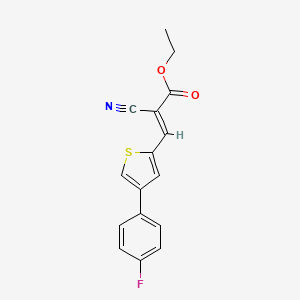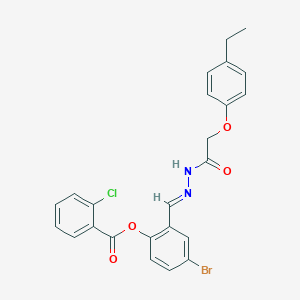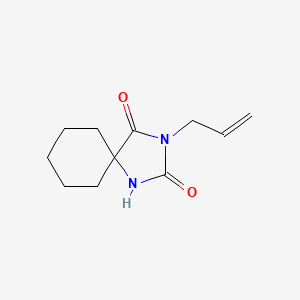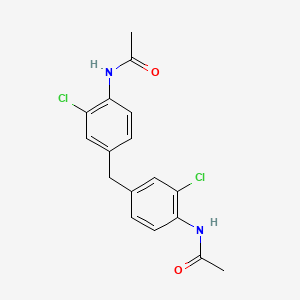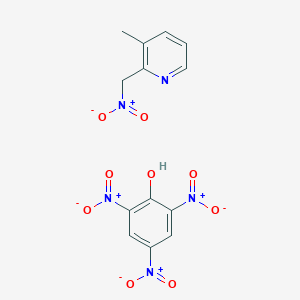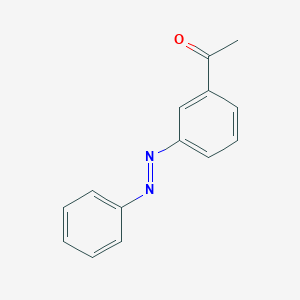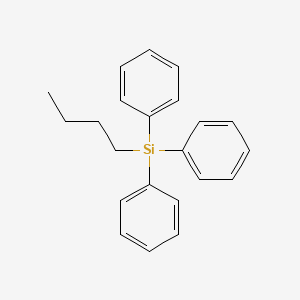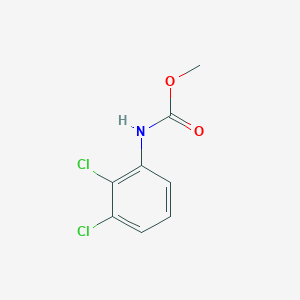
Carbamic acid, (2,3-dichlorophenyl)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (2,3-dichlorophenyl)-, methyl ester is a chemical compound with the molecular formula C8H7Cl2NO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a carbamate group attached to a 2,3-dichlorophenyl ring, making it a versatile molecule for different chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2,3-dichlorophenyl)-, methyl ester typically involves the reaction of 2,3-dichloroaniline with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
2,3-dichloroaniline+methyl chloroformate→Carbamic acid, (2,3-dichlorophenyl)-, methyl ester
The reaction is usually conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial production to achieve the desired purity levels.
化学反应分析
Types of Reactions
Carbamic acid, (2,3-dichlorophenyl)-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group. Common reagents include hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms on the phenyl ring.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Hydrolysis: Carbamic acid, (2,3-dichlorophenyl)-
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation and Reduction: Oxidized or reduced forms of the compound
科学研究应用
Carbamic acid, (2,3-dichlorophenyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.
作用机制
The mechanism of action of carbamic acid, (2,3-dichlorophenyl)-, methyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, resulting in increased levels of acetylcholine in the synaptic cleft. This mechanism is similar to that of other carbamate compounds used as insecticides or pharmaceuticals.
相似化合物的比较
Carbamic acid, (2,3-dichlorophenyl)-, methyl ester can be compared with other similar compounds, such as:
Carbamic acid, (2,3-dichlorophenyl)-, ethyl ester: Similar structure but with an ethyl group instead of a methyl group.
Carbamic acid, (2,4-dichlorophenyl)-, methyl ester: Similar structure but with chlorine atoms at different positions on the phenyl ring.
Carbamic acid, (3,4-dichlorophenyl)-, methyl ester: Similar structure but with chlorine atoms at different positions on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
属性
CAS 编号 |
101394-13-2 |
|---|---|
分子式 |
C8H7Cl2NO2 |
分子量 |
220.05 g/mol |
IUPAC 名称 |
methyl N-(2,3-dichlorophenyl)carbamate |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8(12)11-6-4-2-3-5(9)7(6)10/h2-4H,1H3,(H,11,12) |
InChI 键 |
VGWCYRNUEOCZDU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)NC1=C(C(=CC=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


